N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
Description
N-(4-Methoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a hybrid molecule featuring:
- A 4-methoxyphenylacetamide backbone.
- A sulfanyl (-S-) linkage to a 1H-imidazole ring substituted with 4-methoxyphenyl (C5 position) and phenyl (C2 position) groups. Crystallographic validation via tools like SHELXL and ORTEP is critical for confirming its geometry.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-30-20-12-8-17(9-13-20)23-25(28-24(27-23)18-6-4-3-5-7-18)32-16-22(29)26-19-10-14-21(31-2)15-11-19/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLPRUGAMFTIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, characterization, and pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the formation of the imidazole core and subsequent modifications to introduce the methoxy and acetamide groups. The characterization of this compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structure elucidation |
| Mass Spectrometry | Molecular weight determination |
| Elemental Analysis | Confirmation of elemental composition |
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit anticancer properties. For instance, a related compound was tested against a panel of approximately sixty cancer cell lines, revealing low cytotoxicity but some sensitivity in leukemia cell lines at concentrations around 10 µM . The mechanism of action is thought to involve the inhibition of key enzymes involved in cancer cell proliferation.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on lipoxygenases, particularly ALOX15, which plays a crucial role in inflammatory processes and cancer progression. The structure of the compound suggests that it may act as an allosteric inhibitor, modifying enzyme activity through binding at sites distinct from the active site . In vitro assays demonstrated varying IC50 values for different substrates, indicating selective inhibition that could be advantageous for therapeutic applications.
Table 2: Inhibitory Potency against ALOX15
| Compound | IC50 (LA) | IC50 (AA) | Ratio IC50(LA)/IC50(AA) |
|---|---|---|---|
| N-(4-methoxyphenyl)-2-{...} | 0.010 | 0.032 | 0.018 |
| Reference Compound | 0.005 | 0.020 | 0.250 |
Study on Anticancer Properties
A study conducted by the National Cancer Institute evaluated the anticancer activity of related compounds, including those with similar structures to this compound. The results indicated that while some compounds exhibited low levels of activity against various cancer types, others showed promising results against specific leukemia cell lines .
Enzyme Interaction Studies
Molecular docking studies have been performed to understand how this compound interacts with ALOX15. These studies suggest that the compound occupies an allosteric site, leading to altered enzyme kinetics that could be leveraged for therapeutic benefits in inflammatory diseases .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
*Calculated based on structure.
Core Heterocycle and Substituent Effects
- Imidazole vs. Triazole/Benzothiazole: The target compound’s imidazole core may enhance π-π stacking and metal-binding capacity compared to triazole (7h, 7i) or benzothiazole (EP3348550A1) derivatives. Triazoles often exhibit stronger metabolic stability , while benzothiazoles are associated with fluorescence and kinase inhibition .
Sulfanyl vs. Sulfonyl/Sulfinyl :
Crystallographic and Validation Insights
- The target compound’s structure determination likely relies on SHELXL for refinement and ORTEP-3 for visualization .
- Hydrogen-bonding networks (e.g., amide N-H⋯O and methoxy O-H⋯N interactions) are critical for crystal packing, as seen in related structures .
- Structure validation protocols (e.g., using PLATON ) ensure geometric accuracy, particularly for sulfanyl and imidazole torsion angles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
